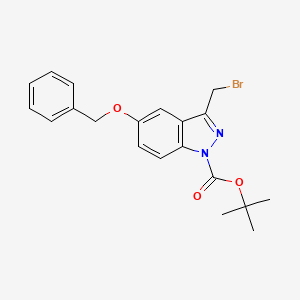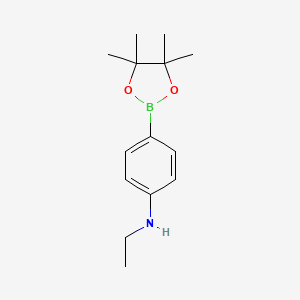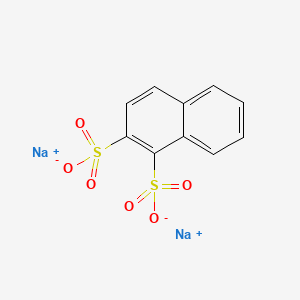
Disodium naphthalenedisulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium naphthalenedisulphonate, also known as disodium 1,5-naphthalenedisulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2. It is a white to almost white powder that is highly soluble in water. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium naphthalenedisulphonate is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid to form naphthalenedisulfonic acid, which is then neutralized with sodium hydroxide to produce the disodium salt .
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups.
Neutralization: The resulting naphthalenedisulfonic acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the following steps :
Mixing: Naphthalenedisulfonic acid and water are added to a reactor in a specific weight ratio.
Heating: The mixture is heated to dissolve the acid, and the pH is adjusted using a sodium hydroxide solution.
Crystallization: The solution is cooled to induce crystallization, and the crystals are separated by filtration.
Purification: The filtrate is further cooled and centrifuged to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Disodium naphthalenedisulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenediols.
Substitution: It can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
Disodium naphthalenedisulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential antitumor activity and as a component in drug formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of disodium naphthalenedisulphonate involves its interaction with various molecular targets and pathways. For example, in its antitumor activity, it forms coordination complexes with metal ions, which can inhibit the growth of cancer cells by interfering with cellular processes . The compound’s sulfonate groups allow it to interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Disodium naphthalenedisulphonate can be compared with other similar compounds such as:
Disodium 2,6-naphthalenedisulfonate: Similar in structure but differs in the position of the sulfonate groups, affecting its reactivity and applications.
Disodium 3-hydroxy-2,7-naphthalenedisulfonate:
Disodium 1,8-naphthalenedisulfonate: Another positional isomer with different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of dyes, pigments, and other organic compounds. Its potential in medical research, particularly in antitumor activity, highlights its importance in scientific research.
Propiedades
Número CAS |
84713-09-7 |
|---|---|
Fórmula molecular |
C10H6Na2O6S2 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
disodium;naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
PTEWEFISOFMTTD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
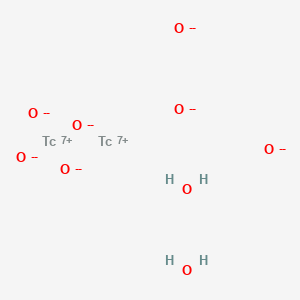
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
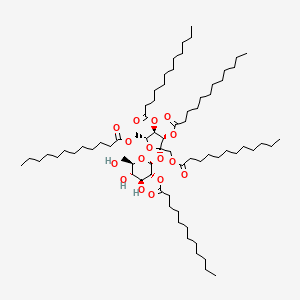
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
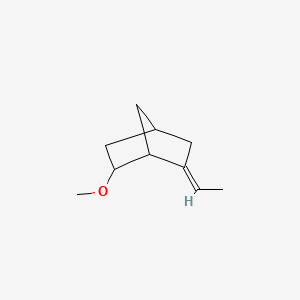


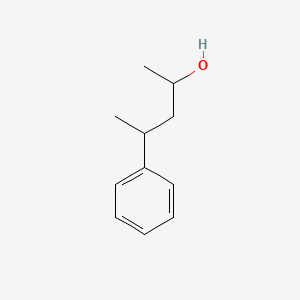
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

